molecular formula C11H18N2O3 B13520034 Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13520034
M. Wt: 226.27 g/mol
InChI Key: KCJOMTVEEGVHAZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate is a structurally unique compound. To understand it better, let’s break down its name:

    Tert-butyl: Refers to the tert-butyl group (tert-butyl isobutyl) attached to the azetidine ring.

    Azetidine: A four-membered ring containing three carbon atoms and one nitrogen atom.

    Hydroxyazetidine: The azetidine ring with an additional hydroxyl group.

    Carboxylate: The carboxylic acid functional group.

Preparation Methods

Synthetic Routes::

    Cyclobutane Ring Formation:

    Boronic Ester Reaction:

Industrial Production::
  • Information on large-scale industrial production methods is limited due to the compound’s relative novelty.

Chemical Reactions Analysis

    Reactivity: Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate can undergo various reactions

    Common Reagents: Tert-butyl lithium, boronic esters, and other nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: Exploration of its potential as a drug scaffold.

    Chemical Biology: Investigating its interactions with biological targets.

    Industry: Possible applications in materials science.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate stands out due to its strained ring system and functional groups.

    Similar Compounds: While information on similar compounds is scarce, exploring related azetidines and cyclobutanes could provide valuable insights.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(1-azabicyclo[1.1.0]butan-3-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)12-6-11(15,7-12)10-4-13(10)5-10/h15H,4-7H2,1-3H3

InChI Key

KCJOMTVEEGVHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C23CN2C3)O

Origin of Product

United States

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